molecular formula C11H10ClN3 B13389238 Phenyl(2-pyridinyl)diazene hydrochloride

Phenyl(2-pyridinyl)diazene hydrochloride

Cat. No.: B13389238
M. Wt: 219.67 g/mol
InChI Key: YHMIXHIAWHOHCO-UHFFFAOYSA-N
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Description

Phenyl(2-pyridinyl)diazene hydrochloride, also known as phenazopyridine hydrochloride (CAS 136-40-3), is an azo compound with the formal name 3-(2-phenyldiazenyl)-2,6-pyridinediamine monohydrochloride. Its molecular formula is C₁₁H₁₁N₅·HCl, and it has a molecular weight of 249.7 g/mol . The compound is supplied as a crystalline solid with a purity of ≥98% and exhibits UV/Vis absorption maxima at 238 nm and 394 nm, indicative of its conjugated azo (-N=N-) and aromatic systems . It is stored at -20°C and remains stable for ≥4 years under recommended conditions .

Structurally, the molecule consists of a pyridine ring substituted with two amine groups at positions 2 and 6, linked via a diazenyl (-N=N- group) to a phenyl ring. This configuration enables strong π-π interactions and redox activity, which are critical for its applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C11H10ClN3

Molecular Weight

219.67 g/mol

IUPAC Name

phenyl(pyridin-2-yl)diazene;hydrochloride

InChI

InChI=1S/C11H9N3.ClH/c1-2-6-10(7-3-1)13-14-11-8-4-5-9-12-11;/h1-9H;1H

InChI Key

YHMIXHIAWHOHCO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=CC=N2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenazopyridine hydrochloride can be synthesized through a series of chemical reactions. One common method involves the diazotization of 2,6-diaminopyridine followed by coupling with aniline to form the azo compound. This is then converted to the hydrochloride salt .

Industrial Production Methods: In industrial settings, the synthesis of phenazopyridine hydrochloride involves large-scale chemical reactors where the diazotization and coupling reactions are carefully controlled to ensure high yield and purity. The final product is then crystallized and purified to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Phenazopyridine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various metabolites and derivatives of phenazopyridine, which can have different pharmacological properties .

Scientific Research Applications

Mechanism of Action

The exact mechanism of action of phenazopyridine hydrochloride is not fully understood. it is believed to exert its effects by acting as a local anesthetic on the mucosal lining of the urinary tract. This is thought to involve the inhibition of voltage-gated sodium channels and possibly group A nerve fibers . Additionally, recent research suggests that phenazopyridine may act as a kinase inhibitor, affecting pathways involved in pain and cellular differentiation .

Comparison with Similar Compounds

Phenyl Hydrazine Hydrochloride

  • Molecular Formula : C₆H₈N₂·HCl
  • Key Features: Simpler structure with a hydrazine (-NH-NH₂) group attached to a phenyl ring. Primarily used as a precursor in organic synthesis (e.g., indole synthesis) and analytical reagents. Safety Profile: Classified as toxic and carcinogenic by NIOSH, with strict occupational exposure limits (0.1 mg/m³) .

Contrast with Phenyl(2-pyridinyl)diazene Hydrochloride :

Structural Complexity : Phenyl hydrazine lacks the pyridine ring and additional amine substituents, reducing its conjugation and stability.

Stability : Phenyl hydrazine degrades rapidly under light and heat, whereas phenazopyridine hydrochloride exhibits long-term stability (-20°C, ≥4 years) .

Suvecaltamide Hydrochloride (USAN: jk-44)

  • Molecular Features :
    • A benzamide derivative with a trifluoroethoxy-substituted pyridine ring and isopropylphenyl group.
    • Therapeutic Use: Treatment of essential tremor .
  • Key Differences :
    • Functional Groups : Suvecaltamide contains an acetamide linker and trifluoroethoxy group, unlike the azo bond in phenazopyridine.
    • Bioactivity : Suvecaltamide targets neurological pathways, while phenazopyridine’s azo structure may confer redox or antimicrobial properties .

Other Azo Dyes/Pharmaceuticals

  • Shared Features : Azo group (-N=N-) for chromophoric properties.
  • Divergence: Methyldopa lacks the pyridine ring and is used as an antihypertensive, whereas phenazopyridine’s diaminopyridine structure enhances hydrogen-bonding capacity .

Comparative Data Table

Property This compound Phenyl Hydrazine Hydrochloride Suvecaltamide Hydrochloride
Molecular Formula C₁₁H₁₁N₅·HCl C₆H₈N₂·HCl C₂₀H₂₁F₃N₂O₂·HCl (inferred)
Molecular Weight 249.7 g/mol 144.6 g/mol ~423.9 g/mol
Key Functional Groups Azo (-N=N-), pyridine, amines Hydrazine (-NH-NH₂), phenyl Acetamide, trifluoroethoxy
Stability Stable (≥4 years at -20°C) Light/heat-sensitive Not specified
Applications Medicinal chemistry, dyes Organic synthesis Neurological therapy

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